molecular formula C12H16N2 B13216572 2-(Pyridin-4-YL)spiro[3.3]heptan-2-amine

2-(Pyridin-4-YL)spiro[3.3]heptan-2-amine

Cat. No.: B13216572
M. Wt: 188.27 g/mol
InChI Key: NYDQNXZJBPPOKW-UHFFFAOYSA-N
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Description

2-(Pyridin-4-YL)spiro[33]heptan-2-amine is a chemical compound with the molecular formula C12H16N2 It features a spirocyclic structure, which includes a pyridine ring attached to a heptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-4-YL)spiro[3.3]heptan-2-amine typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This often involves the use of a base to facilitate the cyclization process.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a pyridine derivative and a suitable catalyst.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-4-YL)spiro[3.3]heptan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol or amine derivative.

Scientific Research Applications

2-(Pyridin-4-YL)spiro[3.3]heptan-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-YL)spiro[3.3]heptan-2-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-2-YL)spiro[3.3]heptan-2-amine
  • 2-(Pyridin-3-YL)spiro[3.3]heptan-2-amine

Uniqueness

2-(Pyridin-4-YL)spiro[3.3]heptan-2-amine is unique due to the position of the pyridine ring, which can influence its chemical reactivity and biological activity. The spirocyclic structure also contributes to its distinct properties compared to other similar compounds.

Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

2-pyridin-4-ylspiro[3.3]heptan-2-amine

InChI

InChI=1S/C12H16N2/c13-12(10-2-6-14-7-3-10)8-11(9-12)4-1-5-11/h2-3,6-7H,1,4-5,8-9,13H2

InChI Key

NYDQNXZJBPPOKW-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CC(C2)(C3=CC=NC=C3)N

Origin of Product

United States

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